molecular formula C19H28N2O3S B5609180 3-(3-methylbutyl)-8-[3-(3-thienyl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(3-methylbutyl)-8-[3-(3-thienyl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5609180
M. Wt: 364.5 g/mol
InChI Key: NBVDETRWWMSHBB-UHFFFAOYSA-N
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Description

  • This compound is part of a broader family of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized for various applications, including their potential as antihypertensive agents and muscarinic agonists (Caroon et al., 1981), (Tsukamoto et al., 1995).

Synthesis Analysis

  • Various synthetic methods have been explored for related compounds, including Michael addition reactions, cyclization reactions, and oxidative cyclization of olefinic precursors (Tsukamoto et al., 1995), (Martin‐Lopez & Bermejo, 1998).

Molecular Structure Analysis

  • The molecular structure of this compound involves a spirocyclic framework, typical of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family. X-ray diffraction and other structural analysis techniques have been used to determine the conformation of similar compounds (Wang et al., 2011).

Chemical Reactions and Properties

  • These compounds have been found to interact with various biological receptors, indicating diverse chemical reactivity and potential pharmacological applications. For instance, some derivatives show muscarinic agonistic activity and inhibitory effects on neural Ca-uptake (Tsukamoto et al., 1995), (Tóth et al., 1997).

Physical Properties Analysis

  • The physical properties of these compounds, such as melting points and solubility, can be inferred from their structural characteristics. The presence of a spirocyclic structure often results in unique physical properties compared to linear counterparts.

Chemical Properties Analysis

  • The 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives are known for their potential as ligands for various receptors, indicating a rich array of chemical properties. These include binding affinities and reactivity towards different biological targets (Tsukamoto et al., 1995).

properties

IUPAC Name

3-(3-methylbutyl)-8-(3-thiophen-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15(2)5-9-21-14-19(24-18(21)23)7-10-20(11-8-19)17(22)4-3-16-6-12-25-13-16/h6,12-13,15H,3-5,7-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVDETRWWMSHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CCN(CC2)C(=O)CCC3=CSC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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